N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a structurally complex small molecule featuring multiple pharmacophoric motifs:
- Cyclopropyl group: A strained three-membered ring that enhances metabolic stability and modulates lipophilicity.
- Thiophene moiety: A sulfur-containing heterocycle known for π-π stacking interactions and electronic effects.
- Hydroxyethyl chain: Provides a polar group that may influence solubility and intermolecular interactions.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S2/c18-13-5-7-14(8-6-13)23-10-16(20)19-11-17(21,12-3-4-12)15-2-1-9-22-15/h1-2,5-9,12,21H,3-4,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBJZWRKFYKWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CSC2=CC=C(C=C2)F)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by several functional groups:
- Cyclopropyl group : Provides rigidity and steric effects.
- Thiophene ring : Contributes to aromatic properties, influencing reactivity.
- Fluorophenyl sulfanyl group : Enhances lipophilicity and may improve biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's functional groups facilitate:
- Hydrogen bonding : Enhances binding affinity to target sites.
- Hydrophobic interactions : Improves solubility in lipid membranes.
- π-π stacking : Stabilizes interactions with aromatic amino acids in proteins.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
This compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its efficacy against:
- Gram-positive bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA).
- Fungal pathogens : Exhibits activity against drug-resistant Candida strains.
Anti-inflammatory Properties
Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes leads to decreased production of prostaglandins, thereby reducing inflammation. This property was evaluated using various assays that measured the levels of inflammatory markers in cell cultures.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Efficacy Study :
- Anti-inflammatory Activity Assessment :
- SAR Investigations :
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of cyclopropyl, thiophene, and 4-fluorophenyl sulfanyl groups. Below is a detailed comparison with analogous molecules:
Structural Analogues and Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
